molecular formula C5H5NO4S B149259 5-hydroxypyridine-2-sulfonic Acid CAS No. 139263-48-2

5-hydroxypyridine-2-sulfonic Acid

Cat. No.: B149259
CAS No.: 139263-48-2
M. Wt: 175.16 g/mol
InChI Key: SYFBIBPUIWDDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypyridine-2-sulfonic acid is an organic compound with the molecular formula C5H5NO4S. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 5-position and a sulfonic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxypyridine-2-sulfonic acid typically involves the nitration of pyridine derivatives followed by sulfonation. One common method starts with the nitration of pyridine to form 3-nitropyridine. This intermediate is then subjected to sulfonation using sulfuric acid to yield 5-nitropyridine-2-sulfonic acid. Finally, the nitro group is reduced to a hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-pyridine-2-sulfonic acid, while reduction of the sulfonic acid group can produce 5-hydroxypyridine-2-sulfonate .

Mechanism of Action

The mechanism of action of 5-hydroxypyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxypyridine-2-sulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxypyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-4-1-2-5(6-3-4)11(8,9)10/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFBIBPUIWDDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376535
Record name 5-hydroxypyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139263-48-2
Record name 5-hydroxypyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.